molecular formula C14H26N2O2 B1316633 tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate CAS No. 929974-12-9

tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate

Cat. No. B1316633
M. Wt: 254.37 g/mol
InChI Key: YDQBPQOQDHFBDP-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 929974-12-9 . It has a molecular weight of 254.37 . The compound is typically stored at room temperature and has a physical form of oil .


Molecular Structure Analysis

The InChI code for “tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate” is 1S/C16H30N2O2.ClH/c1-16 (2,3)20-15 (19)18-12-4-5-14 (18)7-6-13-8-10-17-11-9-13;/h13-14,17H,4-12H2,1-3H3;1H/t14-;/m0./s1 . This code provides a detailed representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate” has a molecular weight of 254.37 . It is stored at room temperature and has a physical form of oil .

Scientific Research Applications

Synthetic Applications in Medicinal Chemistry tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate and its derivatives are pivotal in the synthesis of various biologically active compounds. For instance, one derivative played a crucial role as an intermediate in creating crizotinib, a therapy used in cancer treatment. This compound was synthesized through a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, showcasing its versatility in drug development processes (Kong et al., 2016). Similarly, another derivative was identified as the key intermediate for Vandetanib, synthesized from piperidin-4-ylmethanol through a sequence of acylation, sulfonation, and substitution reactions, emphasizing the compound's significance in synthesizing targeted therapeutic agents (Wang et al., 2015).

Catalysis and Polymer Chemistry In polymer chemistry, tert-butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate derivatives have been utilized as effective catalysts in acylation chemistry. For instance, derivatives containing a 4-amino-pyridyl moiety were synthesized and polymerized, resulting in catalytically active poly(methacryloyl-4-(dialkylamino)pyridine) derivatives. These materials showed significant catalytic activity in the acylation of tert-butanol with acetic anhydride, demonstrating the compound's utility in enhancing reaction efficiencies in polymer-based catalysis (Mennenga et al., 2015).

Structural and X-ray Crystallography Studies The structural properties of tert-butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate derivatives have also been explored. X-ray diffraction studies have provided insights into their molecular structures, aiding in the understanding of their chemical behavior and potential interactions in biological systems. For example, the synthesis and characterization of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate shed light on its crystalline structure, helping to inform further chemical synthesis and modification strategies (Naveen et al., 2007).

Anticancer Drug Development Another significant application is in the development of small molecule anticancer drugs. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative, is noted as an important intermediate for such drugs. The synthesis route for this compound from piperidin-4-ylmethanol was optimized, highlighting the compound's role in creating more effective cancer treatments (Zhang et al., 2018).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

tert-butyl 2-piperidin-4-ylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-10-4-5-12(16)11-6-8-15-9-7-11/h11-12,15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQBPQOQDHFBDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501184856
Record name 1,1-Dimethylethyl 2-(4-piperidinyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate

CAS RN

929974-12-9
Record name 1,1-Dimethylethyl 2-(4-piperidinyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929974-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-(4-piperidinyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate
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